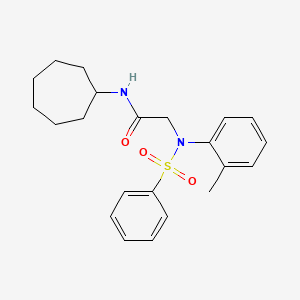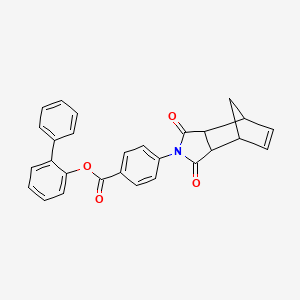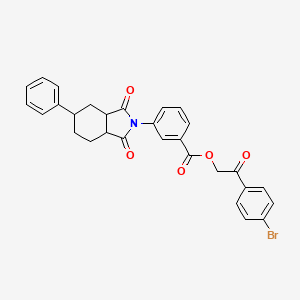![molecular formula C25H23ClN2O6S B12462400 4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12462400.png)
4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
The synthesis of 4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions. For example, the reaction of 4-chlorobenzohydrazide with acetic anhydride can yield the desired oxadiazole ring.
Introduction of the ethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with an ethoxyphenyl derivative, such as 2-ethoxybenzoyl chloride, under suitable conditions to form the desired product.
Sulfonation: The final step involves the introduction of the methylbenzenesulfonate group. This can be achieved by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can yield reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential biological activity can be explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties. Its functional groups can be modified to tailor its properties for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting the growth of microorganisms through interaction with specific molecular targets, such as enzymes or cell membrane components. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-methoxyphenyl 4-methylbenzenesulfonate: This compound differs by having a methoxy group instead of an ethoxy group. The presence of the methoxy group can influence its chemical reactivity and biological activity.
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-chlorobenzenesulfonate: This compound differs by having a chlorobenzenesulfonate group instead of a methylbenzenesulfonate group. The presence of the chlorine atom can affect its chemical properties and interactions with biological targets.
4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-nitrobenzenesulfonate: This compound differs by having a nitrobenzenesulfonate group instead of a methylbenzenesulfonate group. The nitro group can significantly alter its chemical reactivity and potential biological activity.
The uniqueness of 4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H23ClN2O6S |
|---|---|
Poids moléculaire |
515.0 g/mol |
Nom IUPAC |
[4-[3-acetyl-5-(4-chlorophenyl)-2H-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H23ClN2O6S/c1-4-32-23-15-19(9-14-22(23)34-35(30,31)21-12-5-16(2)6-13-21)25-28(17(3)29)27-24(33-25)18-7-10-20(26)11-8-18/h5-15,25H,4H2,1-3H3 |
Clé InChI |
KZUWTYRXDHLOCV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2N(N=C(O2)C3=CC=C(C=C3)Cl)C(=O)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12462336.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12462350.png)
![N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462369.png)

![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)
![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)
![N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)

![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)
